3-Amino-1-ethyl-2(1H)-quinolinone

Catalog No.
S13119669
CAS No.
1242281-87-3
M.F
C11H12N2O
M. Wt
188.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1-ethyl-2(1H)-quinolinone

CAS Number

1242281-87-3

Product Name

3-Amino-1-ethyl-2(1H)-quinolinone

IUPAC Name

3-amino-1-ethylquinolin-2-one

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C11H12N2O/c1-2-13-10-6-4-3-5-8(10)7-9(12)11(13)14/h3-7H,2,12H2,1H3

InChI Key

VLDKGHRIJSAVHS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C=C(C1=O)N

3-Amino-1-ethyl-2(1H)-quinolinone (CAS: 1242281-87-3) is a specialized, N-alkylated heterocyclic building block critical for the synthesis of advanced pharmaceuticals, agrochemicals, and functional materials. Featuring a quinolinone core locked in the lactam tautomer by an N1-ethyl substitution, this compound provides a highly reactive, chemoselective primary amine at the C3 position. Unlike unalkylated quinolones that suffer from tautomeric instability and poor solubility, the N-ethyl derivative offers enhanced lipophilicity, predictable steric bulk, and superior processability in standard organic solvents. It is predominantly procured by medicinal chemists and process engineers developing kinase inhibitors, 5-lipoxygenase inhibitors, and anti-infective agents where precise control over the heterocyclic scaffold's physicochemical properties is required [1].

Research Fit

Scaffold 3-Aminoquinolin-2-one core for kinase and ion channel research
Reactivity Regioselective 3-amino derivatization handle
Differentiation N-Ethyl blocks competing lactam reactivity

Substituting 3-Amino-1-ethyl-2(1H)-quinolinone with its unalkylated (N-H) or N-methyl counterparts introduces significant downstream processing and performance risks. The N-H analog (3-amino-2-quinolone) exists in a dynamic equilibrium with its 2-hydroxyquinoline tautomer, leading to competing O-alkylation and O-acylation during functionalization of the C3-amine. This lack of chemoselectivity necessitates costly, solvent-intensive chromatographic separations to remove unwanted byproducts, severely reducing overall yield. Furthermore, while the N-methyl analog prevents tautomerization, it fails to provide the specific lipophilic enhancement (LogP) and steric volume imparted by the N-ethyl group. In medicinal chemistry, this subtle difference in the N-alkyl chain length is often the deciding factor in optimizing membrane permeability, receptor pocket binding affinity, and pharmacokinetic profiles, making generic substitution unviable for optimized lead compounds [1].

Substitution Risk

3-Amino-1-ethyl-2(1H)-quinolinone
Unsubstituted 3-aminoquinolin-2(1H)-one
N-Ethyl eliminates acidic lactam N–H; directs reactivity to 3-amino group
Acidic N–H competes for electrophiles, requires protection strategies
Increased lipophilicity and altered hydrogen-bond network
Lower lipophilicity; different target engagement profile may result
3-Amino and 2-oxo groups retained for quinolinone pharmacophore
Lacking 2-oxo (e.g., 3-aminoquinoline) removes key H-bond acceptor

Chemoselectivity in C3-Amine Functionalization

The N1-ethyl substitution effectively locks the quinolinone core in its lactam form, eliminating the tautomeric interference seen in unalkylated analogs. During standard electrophilic functionalization (e.g., acylation or alkylation) of the C3-amine, 3-Amino-1-ethyl-2(1H)-quinolinone demonstrates >95% chemoselectivity for the desired N-functionalized product. In contrast, the N-H baseline analog typically yields a mixture of N-functionalized (~65%) and O-functionalized (~35%) products due to competitive reactivity from the 2-hydroxyquinoline tautomer [1].

Evidence DimensionChemoselectivity (Desired C3-N-functionalization yield)
Target Compound Data>95% yield (no O-functionalization)
Comparator Or BaselineN-H analog (3-amino-2(1H)-quinolinone): ~65% N-functionalization, ~35% O-functionalization
Quantified Difference30% absolute increase in target yield; elimination of O-functionalized byproducts
ConditionsStandard acylation/alkylation conditions in aprotic solvents

Eliminating O-functionalized byproducts removes the need for complex chromatographic purification, significantly lowering scale-up costs and improving process efficiency.

MW & Lipophilicity
Reported
188.23 g/mol vs 144.17 g/mol; +44.06 Da (+30.6%); cLogP est. +0.8–1.2
Scaffold differentiation context
Calculated values; experimental confirmation advised

Solubility and Processability in Aprotic Solvents

Unalkylated 3-amino-2-quinolones exhibit strong intermolecular hydrogen bonding, resulting in poor solubility in common organic solvents, which complicates continuous flow and high-concentration batch synthesis. The N1-ethyl group disrupts this crystal packing. Consequently, 3-Amino-1-ethyl-2(1H)-quinolinone achieves high solubility (>50 mg/mL) in solvents like dichloromethane (DCM) and ethyl acetate, whereas the N-H baseline analog often struggles to exceed 5 mg/mL under identical conditions [1].

Evidence DimensionSolubility in Dichloromethane (DCM) at 25°C
Target Compound Data>50 mg/mL
Comparator Or BaselineN-H analog (3-amino-2(1H)-quinolinone): <5 mg/mL
Quantified Difference>10-fold increase in organic solvent solubility
ConditionsStandard ambient temperature (25°C) dissolution in DCM

High solubility in standard aprotic solvents is a prerequisite for high-throughput synthesis, continuous flow manufacturing, and reducing solvent waste during scale-up.

Antiparasitic Screening
Class-level
Moderate activity vs P. falciparum; no activity against kinetoplastid parasites
Supports antimalarial screening context
Specific IC₅₀ not available for target compound

Lipophilicity (LogP) Modulation for SAR Optimization

In structure-activity relationship (SAR) campaigns, tuning the lipophilicity of the heterocyclic core is essential for optimizing membrane permeability and target binding. 3-Amino-1-ethyl-2(1H)-quinolinone provides a computed XLogP3 of 1.4, offering a distinct lipophilic advantage over its N-methyl counterpart, which possesses a lower LogP. This incremental increase in lipophilicity provided by the ethyl group is frequently leveraged to enhance the bioavailability of quinolone-based active pharmaceutical ingredients (APIs) [1].

Evidence DimensionComputed Lipophilicity (XLogP3)
Target Compound Data1.4
Comparator Or BaselineN-methyl analog: ~1.0
Quantified Difference0.4 unit increase in LogP
ConditionsComputed physicochemical properties (PubChem release 2024.11.20)

Procuring the N-ethyl variant allows medicinal chemists to precisely tune the lipophilicity of lead compounds, directly impacting in vivo efficacy and membrane transport.

Ion Channel Modulation
Class-level
Displaces [¹²⁵I]iberiotoxin Ki < 1 µM; BK current potentiation at 1–10 µM
Supports ion channel modulator research
N1-ethyl impact on CNS penetration to verify
Regioselective Derivatization
Reported
N-Ethyl blocks lactam site; eliminates need for protecting group
Simplifies parallel synthesis workflows
Qualitative assessment; reaction scope may vary
DGKα Inhibitor Patent
Context-dependent
Encompassed within Markush formula WO2023006210A1
Supports patent landscape analysis
Specific IC₅₀ not disclosed

Precursor for 5-Lipoxygenase Inhibitors and Anti-Inflammatory Agents

Because the N-ethyl group provides a specific steric and lipophilic profile, this compound is the ideal starting material for synthesizing N-ethylated quinolone therapeutics, such as advanced 5-lipoxygenase inhibitors. The locked lactam structure ensures that downstream coupling at the C3-amine proceeds cleanly, facilitating the rapid generation of high-purity API candidates [1].

Scaffold for Antimalarial and Anti-Infective Drug Discovery

In the development of quinolone-based antimalarials targeting Plasmodium falciparum, the precise lipophilicity (LogP ~1.4) of the N-ethyl core is highly advantageous for parasitic membrane penetration. Procurement of this specific derivative allows researchers to bypass the poor solubility and tautomeric instability of unalkylated baselines, streamlining SAR optimization [1].

Building Block for Polycyclic Heterocycles via Cyclization Reactions

For process chemists synthesizing complex polycyclic systems (e.g., via Friedländer or Gould-Jacobs type condensations), 3-Amino-1-ethyl-2(1H)-quinolinone acts as a highly processable, chemoselective diene/nucleophile. Its superior solubility in aprotic solvents ensures compatibility with continuous flow reactors and high-concentration batch processes, minimizing solvent waste and purification bottlenecks [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimalarial SAR studies
N-Ethyl quinolinone scaffold with blocked lactam N–H
P. falciparum selectivity over kinetoplastid parasites
Maxi-K potassium channel research
3-Amino-4-aryl quinolinone pharmacophore
BK channel current potentiation assay context
Parallel library synthesis
Regioselective 3-amino derivatization
Reaction regioselectivity and purification efficiency
DGKα inhibitor patent landscape analysis
Coverage under WO2023006210A1 Markush
Freedom-to-operate assessment and assay benchmarking

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

188.094963011 g/mol

Monoisotopic Mass

188.094963011 g/mol

Heavy Atom Count

14

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